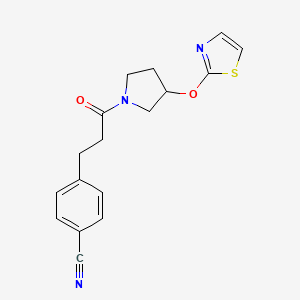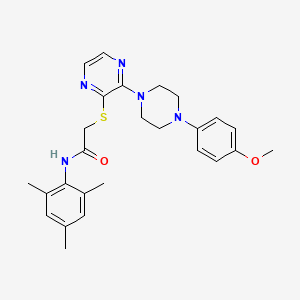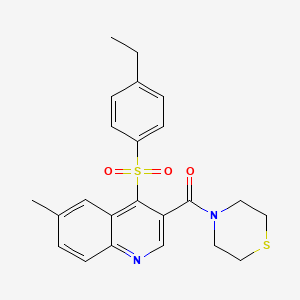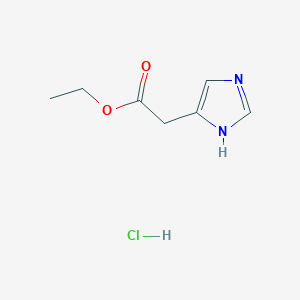![molecular formula C12H8ClF3N2S B2542138 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline CAS No. 338406-70-5](/img/structure/B2542138.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group. Aniline is industrially produced from nitrobenzene .
Molecular Structure Analysis
The molecular structure of “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline” would likely consist of a pyridine ring with a trifluoromethyl group and a chlorine atom attached, linked by a sulfanyl group to an aniline .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, which could affect its solubility and reactivity .Scientific Research Applications
Fluazinam Compound Analysis
The compound is a component of the fungicide fluazinam. A study detailed its molecular structure, emphasizing the dihedral angle between pyridine and benzene ring planes and described how molecules link into dimers and chains, forming a three-dimensional network (Youngeun Jeon, Jineun Kim, Sangjin Lee, Tae Ho Kim, 2013).
Pesticide Synthesis
In a study on synthetic processes, the compound was involved in the synthesis of novel pesticides, specifically bistrifluron. This process proved effective for industrial production (Liu An-chan, 2015).
Reactions with Sulfur Nucleophiles
Research investigated the reactions of 2-chloropyridines carrying a trifluoromethyl group with deactivated sulfanions, resulting in unsymmetrical sulfides (M. Chbani, J. Bouillon, J. Chastanet, M. Soufiaoui, R. Beugelmans, 1995).
Electro-Emissive Device Applications
A study explored the use of aniline and haloanilines, including compounds related to 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline, for constructing copolymer films used in electro-emissive devices (EEDs). These copolymers showed varied behaviors and IR emissivity regulation abilities (Bo Wang, L. X. Zhang, Gaoping Xu, et al., 2020).
Ligand Design for Coordination Compounds
The compound played a role in designing ligands to favor anion-π and/or lone pair-π interactions in coordination compounds. This included the study of copper coordination compounds (J. Costa, Adriana R. G. Castro, et al., 2010).
Chlorination of Aryls
It was involved in the exploration of 1-chloro-1,2-benziodoxol-3-one as a chlorinating agent for aniline derivatives. This reaction was effective for various anilides and sulfonamides under aqueous conditions (B. Vinayak, Pardhi Vishal Ravindrakumar, et al., 2018).
Biologically Relevant Conjugates
Research on Re(CO)3 complexes used aniline derivatives, including this compound, to create Schiff base conjugates. These conjugates were characterized for their potential in biological applications (R. Costa, K. Chanawanno, et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2S/c13-8-5-7(12(14,15)16)6-18-11(8)19-10-4-2-1-3-9(10)17/h1-6H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEQBEJEISFMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)
![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)






